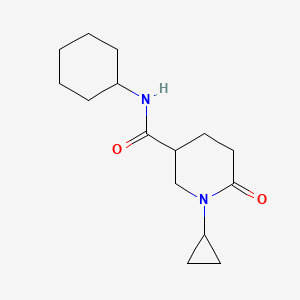![molecular formula C24H22N2O3 B4940313 N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4940313.png)
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide, also known as PBP10, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. PBP10 is a benzoxazole derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in the regulation of cell growth and inflammation. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and pain in animal models of inflammatory diseases. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide is its broad range of potential therapeutic applications, which makes it a promising candidate for further investigation. However, one of the limitations of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide. One area of investigation could be the development of new drug formulations that improve the solubility and bioavailability of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide. Another area of research could be the identification of new targets and signaling pathways that are involved in the activity of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide. Additionally, further studies are needed to evaluate the safety and efficacy of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide in human clinical trials.
Métodos De Síntesis
The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide involves the reaction of 4-propoxybenzoyl chloride with 2-amino-3-methylphenol in the presence of sodium hydroxide to form the intermediate 2-(3-methylphenyl)-1,3-benzoxazole-5-carboxylic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminobenzamide to yield N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide.
Aplicaciones Científicas De Investigación
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-13-28-20-10-7-17(8-11-20)23(27)25-19-9-12-22-21(15-19)26-24(29-22)18-6-4-5-16(2)14-18/h4-12,14-15H,3,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSKATDDLUCJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940230.png)
![4-[(4,5-dimethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4940234.png)
![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4940239.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide](/img/structure/B4940243.png)
![{5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4940253.png)
![3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4940264.png)



![3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4940298.png)
![1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B4940306.png)
![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenethioamide](/img/structure/B4940311.png)

![3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide](/img/structure/B4940315.png)